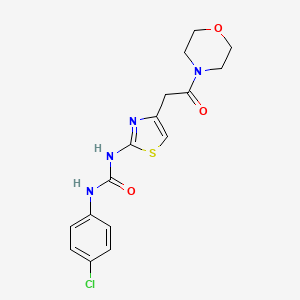

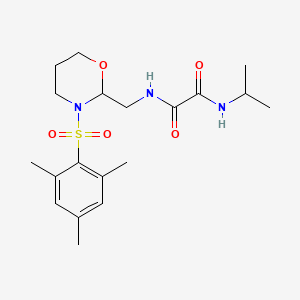

![molecular formula C8H12ClN3O3 B2965879 2-[(2,5-Dimethylpyrazole-3-carbonyl)amino]acetic acid;hydrochloride CAS No. 2377034-04-1](/img/structure/B2965879.png)

2-[(2,5-Dimethylpyrazole-3-carbonyl)amino]acetic acid;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-[(2,5-Dimethylpyrazole-3-carbonyl)amino]acetic acid;hydrochloride” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms . The pyrazole ring in this compound is substituted with a dimethyl group at the 2 and 5 positions, a carbonyl group at the 3 position, and an aminoacetic acid group .

Synthesis Analysis

The synthesis of such compounds often involves the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . The synthesis of pyrazoles can also involve the reaction of 1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid with the appropriate primary amine in anhydrous acetic acid .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The pyrazole ring provides a rigid, planar structure, while the aminoacetic acid group introduces additional complexity .Chemical Reactions Analysis

The chemical reactions involving this compound could be influenced by its structure. For example, the Lewis basicity of the ligand determines the reactivity of the boron reagent . Additionally, the presence of the carbonyl group could influence the reactivity of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyrazole ring could confer stability to the molecule, while the aminoacetic acid group could influence its solubility .Wissenschaftliche Forschungsanwendungen

Fluorescent Properties

- A study focused on the synthesis and characterization of 1,3,5-triaryl-2-pyrazolines, highlighting their fluorescent properties in the blue region of the visible spectrum when irradiated with ultraviolet radiation. This is relevant to the study of 2-[(2,5-Dimethylpyrazole-3-carbonyl)amino]acetic acid;hydrochloride as it falls under the broader category of pyrazole derivatives, which are known for such fluorescent characteristics (Hasan et al., 2011).

Molluscicidal Activity

- Research conducted on new cinnoline and pyrano[2,3‐c]pyrazole derivatives, which includes compounds structurally related to 2-[(2,5-Dimethylpyrazole-3-carbonyl)amino]acetic acid;hydrochloride, demonstrated moderate molluscicidal activity against Biomphalaria alexandrina snails (Abdelrazek et al., 2006).

Diverse Compound Library Generation

- A study used a ketonic Mannich base derived from 2-acetylthiophene to generate a diverse library of compounds, including reactions with pyrazole, indicating the potential of pyrazole derivatives like 2-[(2,5-Dimethylpyrazole-3-carbonyl)amino]acetic acid;hydrochloride in diverse synthetic applications (Roman, 2013).

Structural Studies

- An investigation into the structure of a pyrazolium compound highlights the importance of studying the bonding and molecular interactions of pyrazole derivatives, which can provide insights into the structural and chemical properties of related compounds like 2-[(2,5-Dimethylpyrazole-3-carbonyl)amino]acetic acid;hydrochloride (Baumer et al., 2004).

Synthesis and Analgesic Activities

- Research on the synthesis of 3,4-dimethylpyrano[2,3-c]pyrazol-6-one derivatives, including acetic acids, indicates their potential analgesic properties. This can be extrapolated to understand the possible biological activities of similar compounds such as 2-[(2,5-Dimethylpyrazole-3-carbonyl)amino]acetic acid;hydrochloride (Kuo et al., 1984).

Zukünftige Richtungen

Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . Therefore, the study and development of new synthetic methods involving this compound could be a promising direction for future research .

Eigenschaften

IUPAC Name |

2-[(2,5-dimethylpyrazole-3-carbonyl)amino]acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3.ClH/c1-5-3-6(11(2)10-5)8(14)9-4-7(12)13;/h3H,4H2,1-2H3,(H,9,14)(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHKLKMQCYCNWRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)NCC(=O)O)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2,5-Dimethylpyrazole-3-carbonyl)amino]acetic acid;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

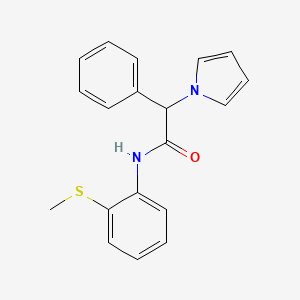

![1-(4-Hydroxy-4-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-1-yl)but-2-yn-1-one](/img/structure/B2965796.png)

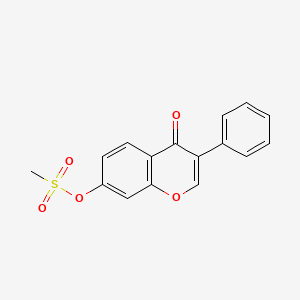

![1-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone](/img/structure/B2965797.png)

![4-[Cyclohexyl(methyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}benzamide](/img/structure/B2965798.png)

![Methyl 2-[[1-methyl-3-(2,2,2-trifluoroethoxy)pyrazol-4-yl]amino]acetate](/img/structure/B2965800.png)

![5-{[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2965810.png)

![(2,5-Dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-acetic acid](/img/structure/B2965817.png)

![N-(2,4-difluorophenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2965818.png)